2-Bromo-6-methoxynaphthalene

概要

説明

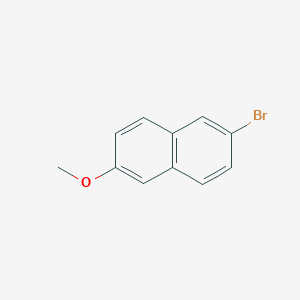

2-ブロモ-6-メトキシナフタレンは、分子式C11H9BrOを持つ有機化合物です。これは、ナフタレンの誘導体であり、2位に臭素原子、6位にメトキシ基が置換されています。この化合物は、特にナブメトンなどの医薬品の製造における有機合成への応用で知られています .

2. 製法

合成経路と反応条件: 2-ブロモ-6-メトキシナフタレンの合成は、一般的に以下の手順で行われます。

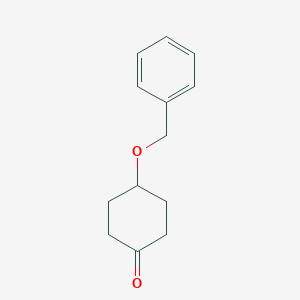

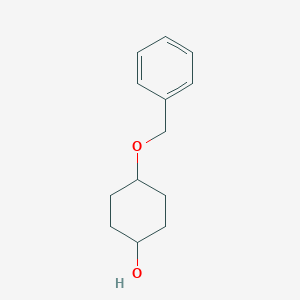

2-ナフトールの臭素化: 2-ナフトールは臭素化されて、1,6-ジブロモ-2-ナフトールを生成します。

還元: 次に、1,6-ジブロモ-2-ナフトールは還元されて、6-ブロモ-2-ナフトールを生成します。

工業生産方法: 工業的な設定では、合成にはより効率的でスケーラブルな方法が使用される場合があります。例えば、テトラメチルアンモニウムクロリドをメチル化剤として使用するマイクロ波支援反応が効果的であると報告されています . さらに、2-メトキシナフタレンと臭化ナトリウムを用いた電気化学的方法は、高い収率と位置選択性を示しています .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6-methoxynaphthalene typically involves the following steps:

Bromination of 2-naphthol: 2-naphthol is brominated to form 1,6-dibromo-2-naphthol.

Reduction: The 1,6-dibromo-2-naphthol is then reduced to 6-bromo-2-naphthol.

Methylation: Finally, 6-bromo-2-naphthol is methylated to produce this compound.

Industrial Production Methods: In industrial settings, the synthesis may involve the use of more efficient and scalable methods. For example, the use of microwave-assisted reactions with tetramethylammonium chloride as a methylating agent has been reported to be effective . Additionally, electrochemical methods using 2-methoxynaphthalene and sodium bromide have shown high yields and regioselectivity .

化学反応の分析

反応の種類: 2-ブロモ-6-メトキシナフタレンは、以下を含むさまざまな化学反応を起こします。

置換反応: 臭素原子は、求核置換反応により他の基で置換できます。

酸化と還元: この化合物は、酸化および還元反応を起こす可能性がありますが、これらの反応はあまり一般的ではありません。

一般的な試薬と条件:

ヘック反応: この化合物は、パラジウム触媒の存在下でアルケンと反応して置換アルケンを生成するヘック反応で頻繁に使用されます.

求核置換: 一般的な試薬には、メトキシドナトリウムやその他の求核剤が含まれます。

主要な生成物:

4. 科学研究への応用

2-ブロモ-6-メトキシナフタレンは、科学研究においていくつかの用途を持っています。

科学的研究の応用

2-Bromo-6-methoxynaphthalene has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals.

Biology and Medicine: The compound is involved in the synthesis of drugs like nabumetone, which is used to treat pain and inflammation.

Industry: It is used in the production of fine chemicals and as a reagent in organic synthesis.

作用機序

2-ブロモ-6-メトキシナフタレンの作用機序は、主に化学反応における中間体としての役割です。例えば、ナブメトンの合成では、ヘック反応を経て最終生成物を生成します。関与する分子標的と経路は、参加する特定の反応によって異なります .

類似の化合物:

- 2-メトキシ-6-ブロモナフタレン

- 6-ブロモ-2-メトキシナフタレン

- 6-メトキシ-2-ブロモナフタレン

- 6-メトキシナフト-2-イルブロミド

比較: 2-ブロモ-6-メトキシナフタレンは、その特定の置換パターンにより、ナブメトンの合成に特に役立ちます。 他の類似の化合物は、異なる置換パターンを持つ可能性があり、それらの反応性と用途に変化をもたらします .

類似化合物との比較

- 2-Methoxy-6-bromonaphthalene

- 6-Bromo-2-methoxynaphthalene

- 6-Methoxy-2-bromonaphthalene

- 6-Methoxynaphth-2-yl bromide

Comparison: 2-Bromo-6-methoxynaphthalene is unique due to its specific substitution pattern, which makes it particularly useful in the synthesis of nabumetone. Other similar compounds may have different substitution patterns, leading to variations in their reactivity and applications .

特性

IUPAC Name |

2-bromo-6-methoxynaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrO/c1-13-11-5-3-8-6-10(12)4-2-9(8)7-11/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYFJBMBVXWNYLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10199116 | |

| Record name | 2-Bromo-6-methoxynaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10199116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5111-65-9 | |

| Record name | 2-Bromo-6-methoxynaphthalene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5111-65-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-6-methoxynaphthalene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005111659 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Bromo-6-methoxynaphthalene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3236 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Bromo-6-methoxynaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10199116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-bromo-2-naphthylmethylether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.488 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-BROMO-6-METHOXYNAPHTHALENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S19T080MRG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

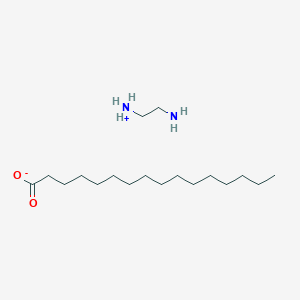

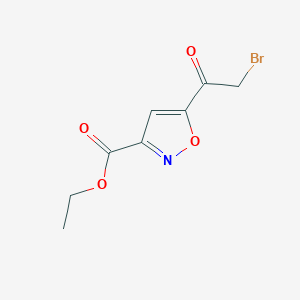

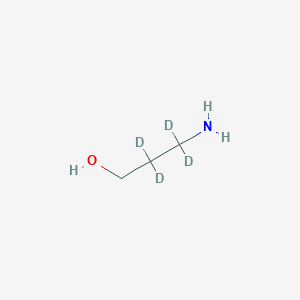

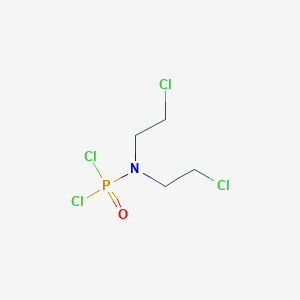

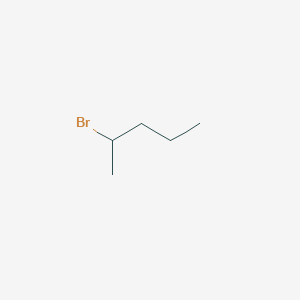

Synthesis routes and methods I

Procedure details

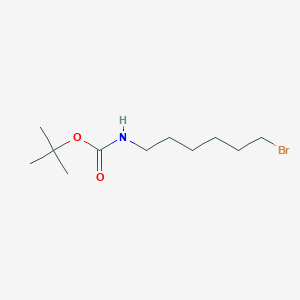

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

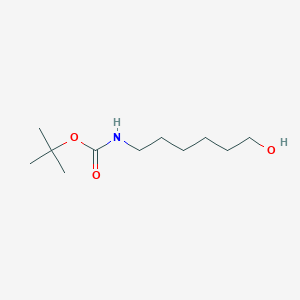

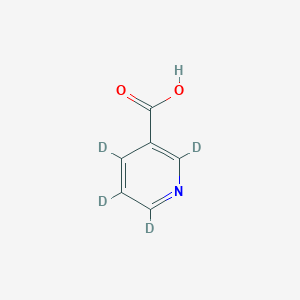

Feasible Synthetic Routes

Q1: What is the significance of 2-bromo-6-methoxynaphthalene in pharmaceutical chemistry?

A: this compound is a key intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), specifically nabumetone (4-(6-methoxy-2-naphthyl)2-butanone) and naproxen (2-(6-methoxy-2-naphthyl)propionic acid) [, , , , ]. These medications are commonly used to treat pain, inflammation, and stiffness caused by conditions such as arthritis.

Q2: What are some of the challenges associated with the traditional synthesis of this compound?

A: Traditional methods often utilize reagents like dimethyl sulfate and methyl halides, which pose significant toxicological and carcinogenic risks due to their volatility and ability to methylate nucleic acids []. Additionally, some methods rely on gaseous reagents like methyl chloride and methyl bromide, limiting their practicality [].

Q3: How do researchers aim to overcome these synthetic challenges?

A: Recent efforts have focused on developing more environmentally friendly and safer synthetic approaches. One such approach utilizes dimethyl carbonate (DMC) as a substitute for harmful methylating agents []. This method generates only carbon dioxide and methanol as byproducts, which are easily removed from the reaction.

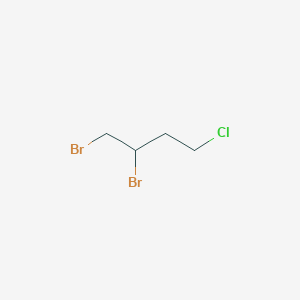

Q4: Are there any alternative synthetic routes to this compound that bypass the use of potentially hazardous reagents?

A: Yes, a novel method utilizing a two-phase electrolysis of 2-methoxynaphthalene and sodium bromide has been reported []. This electrochemical approach demonstrates high yield and regioselectivity, making it promising for potential industrial applications.

Q5: Beyond its role as a synthetic intermediate, has this compound been investigated for other applications?

A: Yes, research suggests that this compound exhibits potential as an anti-cancer drug []. Additionally, it has been investigated for its use in analytical chemistry, specifically in the quantitation of naproxen through a fluorescence quenching method involving a ternary complex with α-cyclodextrin [].

Q6: Can this compound be further modified to create novel compounds?

A: Absolutely. Researchers have successfully functionalized this compound to synthesize a series of soluble dinaphtho[2,3-b:2',3'-f]thieno[3,2-b]thiophene (DNTT) derivatives []. This was achieved through palladium- and copper-catalyzed cross-coupling reactions, introducing various substituents like ethynyl, aryl, heteroaryl, alkyl, alkoxy, and alkylthio groups. These soluble DNTT derivatives show promise as organic semiconductors for use in organic field-effect transistor (OFET) devices [].

Q7: Are there any studies investigating the catalytic activity of this compound or its derivatives?

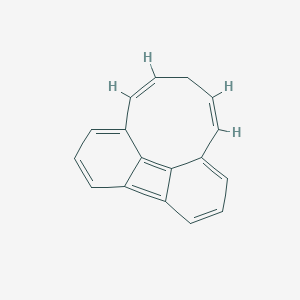

A: While this compound itself is not typically used as a catalyst, research has explored the use of resorcinarene-cavitand derivatives bearing a 3-R-1-imidazolylium substituent (where R represents alkyl groups) grafted onto the wider rim of the cavitand structure []. These cavitand derivatives, when combined with [Ni(cod)2] (cod = 1,5-cyclooctadiene), exhibit high efficiency as catalysts in Kumada-Tamao-Corriu cross-coupling reactions of aryl halides with arylmagnesium halides []. Notably, this compound was employed as a substrate in these reactions, demonstrating the potential of such cavitand-based systems for catalyzing important organic transformations [].

Q8: Have there been any investigations into the continuous flow synthesis of compounds utilizing this compound?

A: Yes, researchers have developed a continuous-flow protocol for the palladium-catalyzed reductive carbonylation of aryl bromides to their corresponding aldehydes using syngas (CO and H2) []. This protocol was successfully applied to this compound, achieving high yields of 6-methoxy-2-naphthaldehyde []. The continuous flow approach offers advantages such as precise control over reaction parameters, improved safety, and scalability, highlighting its potential for synthesizing valuable compounds like 6-methoxy-2-naphthaldehyde from this compound [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。